molecular formula C11H22O B14296616 5-Ethyl-3,3-dimethylhept-1-en-4-ol CAS No. 114067-37-7

5-Ethyl-3,3-dimethylhept-1-en-4-ol

Cat. No.: B14296616
CAS No.: 114067-37-7
M. Wt: 170.29 g/mol
InChI Key: BGBKLACYGBTGEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,3-dimethylhept-1-en-4-ol typically involves the use of organometallic reagents. One common method involves the reaction of 2-ethylbutanal with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The resulting intermediate is then subjected to a series of purification steps to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors can also minimize the formation of side products and improve the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,3-dimethylhept-1-en-4-ol can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Scientific Research Applications

5-Ethyl-3,3-dimethylhept-1-en-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethylhept-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-butanol
  • 3,3-Dimethyl-1-pentanol
  • 3,3-Dimethyl-1-hexanol

Uniqueness

5-Ethyl-3,3-dimethylhept-1-en-4-ol is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .

Properties

CAS No.

114067-37-7

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

5-ethyl-3,3-dimethylhept-1-en-4-ol

InChI

InChI=1S/C11H22O/c1-6-9(7-2)10(12)11(4,5)8-3/h8-10,12H,3,6-7H2,1-2,4-5H3

InChI Key

BGBKLACYGBTGEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C)(C)C=C)O

Origin of Product

United States

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